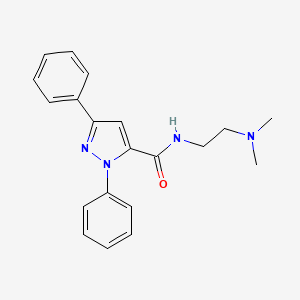

N-(2-(dimethylamino)ethyl)-1,3-diphenyl-1H-pyrazole-5-carboxamide

Description

Properties

Molecular Formula |

C20H22N4O |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2,5-diphenylpyrazole-3-carboxamide |

InChI |

InChI=1S/C20H22N4O/c1-23(2)14-13-21-20(25)19-15-18(16-9-5-3-6-10-16)22-24(19)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,21,25) |

InChI Key |

DGAHEOGGOGLLGJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The reaction of phenylhydrazine with 1,3-diphenylpropane-1,3-dione under acidic conditions yields 1,3-diphenyl-1H-pyrazole. Subsequent oxidation or carboxylation at the C5 position is required to introduce the carboxylic acid moiety. For example, IBX (2-iodoxybenzoic acid) oxidation of 1,3-diphenyl-1H-pyrazol-3-yl-methanol derivatives generates the corresponding aldehyde, which is further oxidized to the carboxylic acid using Jones reagent.

Saponification of Pyrazole Esters

Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate, synthesized via cyclocondensation, undergoes alkaline hydrolysis (e.g., NaOH in ethanol/water) to yield the carboxylic acid. This method achieves yields of 80–90% and is favored for its simplicity.

Amidation Strategies

The conversion of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid to the target carboxamide involves two primary approaches:

Acid Chloride Intermediate Route

This two-step method is widely employed due to its high efficiency:

Formation of Pyrazole-5-Carbonyl Chloride

The carboxylic acid (10 mmol) is refluxed with thionyl chloride (SOCl₂, 15 mmol) in anhydrous dichloromethane (DCM) for 4–6 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acid chloride as a pale-yellow oil (95–98% purity).

Coupling with N,N-Dimethylethylenediamine

The acid chloride (5 mmol) is dissolved in tetrahydrofuran (THF) and added dropwise to a solution of N,N-dimethylethylenediamine (6 mmol) and potassium carbonate (K₂CO₃, 6 mmol) in THF at 0–5°C. After stirring for 12 hours at room temperature, the mixture is filtered, and the solvent is evaporated. The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/methanol), achieving yields of 75–85%.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → RT |

| Solvent | THF |

| Base | K₂CO₃ |

| Yield | 75–85% |

Direct Coupling Using Carbodiimide Reagents

Alternative to acid chlorides, this one-pot method uses coupling agents to activate the carboxylic acid:

Activation with EDCI/HOBt

A mixture of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid (5 mmol), N,N-dimethylethylenediamine (5.5 mmol), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 6 mmol), and HOBt (hydroxybenzotriazole, 6 mmol) in DMF is stirred at room temperature for 24 hours. The reaction is quenched with ice water, and the precipitate is filtered and washed with ethyl acetate. Purification by recrystallization (methanol) affords the product in 70–78% yield.

Key Data:

| Parameter | Value |

|---|---|

| Coupling Agent | EDCI/HOBt |

| Solvent | DMF |

| Reaction Time | 24 hours |

| Yield | 70–78% |

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Acid Chloride Route : Higher yields (75–85%) and shorter reaction times (12 hours) make this method industrially scalable. However, handling SOCl₂ requires stringent safety protocols.

-

EDCI/HOBt Coupling : Avoids hazardous reagents but suffers from lower yields (70–78%) and longer reaction times. Ideal for small-scale laboratory synthesis.

Purity and Byproduct Formation

-

Acid chloride-derived products exhibit >95% purity post-recrystallization, with minimal byproducts.

-

EDCI/HOBt reactions often require chromatography due to residual coupling agents, increasing complexity.

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Industrial and Environmental Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-1,3-diphenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-(dimethylamino)ethyl)-1,3-diphenyl-1H-pyrazole-5-carboxamide typically involves the cyclization of enaminones with phenylhydrazines. The resulting compound can be characterized through various spectroscopic techniques such as NMR and mass spectrometry, which confirm the structural integrity and purity of the synthesized product .

Anti-inflammatory Properties

Recent studies have highlighted the compound's significant anti-inflammatory effects. For instance, it has been shown to inhibit nitric oxide production and cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro assays demonstrated that this compound exhibits an IC50 value of approximately 3.17 μM against inflammatory mediators, making it a potent candidate for treating inflammatory diseases .

Anticancer Potential

The compound also shows promising anticancer activity. In vitro tests against various cancer cell lines have revealed that it can induce cytotoxic effects comparable to established chemotherapeutics. For example, it demonstrated significant inhibition against human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7), with IC50 values ranging from 6.1 to 7.9 μM . This suggests that this compound could serve as a lead compound for developing new anticancer agents.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving acute inflammatory models in rats, treatment with this compound resulted in a marked reduction in paw swelling and body weight loss compared to untreated controls. The efficacy was comparable to that of aspirin, a standard anti-inflammatory drug .

Case Study 2: Anticancer Activity Assessment

In another investigation focused on its anticancer properties, this compound was tested against multiple cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis in cancer cells through the activation of caspase pathways. These findings suggest its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-1,3-diphenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The dimethylaminoethyl group distinguishes this compound from other pyrazole carboxamides. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrazole Carboxamide Derivatives

Key Observations :

Substituent Diversity: The dimethylaminoethyl group in the target compound provides basicity, which may enhance solubility in acidic environments compared to neutral or electron-withdrawing groups (e.g., chloro, cyano in 3a).

Physical Properties: Melting Points: Derivatives with chloro/cyano groups (e.g., 3a: 133–135°C) exhibit higher melting points than those with flexible side chains (e.g., SzR-105, a hydrochloride salt with likely lower mp). Solubility: The dimethylamino group in the target compound may improve solubility in polar solvents compared to hydrophobic analogs like 3a. SzR-105’s hydrochloride salt form further enhances aqueous solubility .

Synthetic Routes: Most analogs (e.g., 3a, ; ) are synthesized via carbodiimide-mediated coupling (EDCI/HOBt), suggesting a common pathway for the target compound. Modifications in substituents (e.g., ethoxy in , phenoxy in ) require tailored starting materials, impacting yield and purity.

Crystallographic and Spectroscopic Insights

- Crystal Packing: Derivatives like exhibit intramolecular H-bonds and π-π stacking, stabilizing their 3D structures. The target compound’s dimethylaminoethyl chain may reduce crystallinity compared to rigid analogs.

- Spectroscopic Signatures: IR and NMR data for analogs (e.g., 3b: IR 3180 cm⁻¹ for NH stretch; ) align with carboxamide functionalities. The dimethylamino group in the target compound would show distinct ¹H-NMR signals (δ ~2.2–2.6 ppm for CH₂N(CH₃)₂).

Biological Activity

N-(2-(dimethylamino)ethyl)-1,3-diphenyl-1H-pyrazole-5-carboxamide, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring substituted with a dimethylamino ethyl group and two phenyl groups, contributing to its unique pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. A notable study involving related pyrazole derivatives showed significant inhibition of cell viability in A549 lung cancer cells, suggesting that modifications in the pyrazole structure can enhance anticancer activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 24.5 | Induction of apoptosis |

| Compound B | MCF-7 | 30.2 | Inhibition of cell cycle progression |

| This compound | A549 | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been investigated. Compounds similar to this compound have been shown to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation and pain pathways. Selective COX-2 inhibitors derived from pyrazole structures exhibited lower gastrointestinal toxicity compared to traditional NSAIDs .

Table 2: COX Inhibition by Pyrazole Derivatives

| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|---|

| Compound C | 15 | 85 | 5.67 |

| This compound | TBD | TBD | TBD |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Inflammation Modulation : The inhibition of COX enzymes suggests that this compound may reduce the synthesis of pro-inflammatory mediators such as prostaglandins.

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in preclinical models:

- Study on Lung Cancer : A study demonstrated that a structurally related pyrazole derivative reduced tumor growth in xenograft models of lung cancer by inducing apoptosis and inhibiting angiogenesis.

- Inflammation Model : In a carrageenan-induced paw edema model, a pyrazole derivative showed significant reduction in edema formation, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-(2-(dimethylamino)ethyl)-1,3-diphenyl-1H-pyrazole-5-carboxamide?

- Methodology : Synthesis typically involves multi-step reactions:

Pyrazole Core Formation : Cyclocondensation of substituted hydrazines with β-keto esters or diketones under reflux in ethanol or DMF .

Carboxamide Functionalization : Coupling the pyrazole intermediate with 2-(dimethylamino)ethylamine via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous DMF .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol .

- Critical Parameters : Temperature control (<60°C to avoid decomposition), anhydrous conditions for amine coupling, and catalyst selection (e.g., triethylamine for pH adjustment) .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

- Primary Methods :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent integration (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, pyrazole C-5 carboxamide at ~165 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .

- IR Spectroscopy : Carboxamide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- Advanced Techniques : Single-crystal X-ray diffraction for absolute stereochemical confirmation (if crystalline) .

Q. How are preliminary biological activities screened for this compound?

- Assay Design :

- In Vitro Testing :

- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial : Broth microdilution (MIC against Gram+/Gram− bacteria, fungi) .

- Mechanistic Probes : Fluorescence-based enzyme inhibition assays (e.g., COX-2, topoisomerase II) to identify targets .

- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent blanks .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Root Cause Analysis :

-

Assay Variability : Compare protocols for cell culture conditions (e.g., serum concentration, passage number) and compound solubility (DMSO vs. PBS) .

-

Structural Confirmation : Re-validate compound purity (HPLC ≥95%) and stability (e.g., detect hydrolysis by TLC) .

- Meta-Analysis : Cross-reference with structurally analogous pyrazole derivatives (Table 1) to identify substituent-dependent trends .

Table 1. Structure-Activity Relationships (SAR) of Pyrazole Derivatives

Compound Substituents Biological Activity Key Reference Dimethylaminoethyl (Target) Anticancer (IC₅₀ ~10 μM) Hydroxyethyl (Analog) Antimicrobial (MIC ~25 μg/mL) Thiophene (Analog) Anti-inflammatory (COX-2 IC₅₀ ~5 μM)

Q. What strategies optimize synthetic yield and scalability?

- Design of Experiments (DoE) :

- Variables : Reaction time, temperature, catalyst loading (e.g., triethylamine from 1–5 mol%) .

- Response Surface Modeling : Identify optimal conditions (e.g., 4 h at 50°C with 3 mol% catalyst) .

- Process Improvements :

- Flow Chemistry : Continuous synthesis for pyrazole core formation to enhance reproducibility .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for carboxamide coupling .

Q. How can computational modeling predict binding modes and selectivity?

- Methods :

- Molecular Docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., EGFR kinase) using PyMOL for visualization .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- Quantum Mechanics (DFT) : Calculate electrostatic potential maps to guide substituent modifications .

- Validation : Cross-check with experimental IC₅₀ and SPR binding data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.